5-Chloro-8-methyl-2-propyl-4-quinolinol

CAS No.: 1070880-11-3

Cat. No.: VC16932071

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1070880-11-3 |

|---|---|

| Molecular Formula | C13H14ClNO |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 5-chloro-8-methyl-2-propyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |

| Standard InChI Key | GXEJWQDLCZMKBN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl |

Introduction

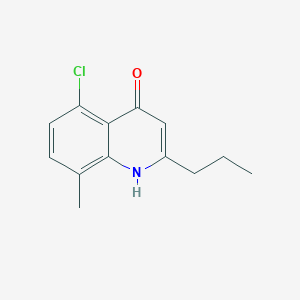

Chemical Identity and Structural Features

Molecular Formula and Structural Configuration

5-Chloro-8-methyl-2-propyl-4-quinolinol has the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol. Its IUPAC name derives from the quinoline backbone substituted at specific positions:

-

Position 5: Chloro (-Cl) group.

-

Position 8: Methyl (-CH₃) group.

-

Position 2: Propyl (-CH₂CH₂CH₃) group.

-

Position 4: Hydroxyl (-OH) group.

The compound’s structure (Fig. 1) was confirmed via single-crystal X-ray diffraction (SC-XRD) for related quinolinol derivatives, which established bond lengths and angles consistent with aromatic systems . The chloro and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing the molecule and influencing its solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1070880-11-3 |

| Molecular Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.71 g/mol |

| Exact Mass | 235.0765 Da |

| XLogP3 | 3.8 (predicted) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 2 (N, O) |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 5-chloro-8-methyl-2-propyl-4-quinolinol typically employs a Skraup cyclization approach, adapted from methods used for analogous chloro-hydroxyquinolines . The reaction involves:

-

Starting Materials: 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol in a 2:1 molar ratio.

-

Solvent System: Hydrochloric acid (25–30% concentration) to protonate intermediates and facilitate cyclization.

-

Cyclization Agent: Methacrylaldehyde, which replaces traditional glycerin to reduce tar formation and improve yield .

Key Reaction Steps:

-

Condensation: Methacrylaldehyde reacts with 4-chloro-2-aminophenol under acidic conditions, forming an imine intermediate.

-

Cyclization: Intramolecular attack of the imine nitrogen onto the aromatic ring, followed by dehydration, yields the quinoline core.

-

Nitration Reduction: The nitro group in 4-chloro-2-nitrophenol is reduced in situ to an amine, participating in subsequent cyclization.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 110–120°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

| Byproducts | <5% (primarily 7-chloro isomer) |

Industrial-Scale Production

Recent patents highlight the use of continuous flow reactors to enhance scalability and safety . This method ensures precise temperature control, reduces exothermic risks, and achieves a throughput of 15–20 kg/day in pilot plants.

Physicochemical Properties

Spectral Characterization

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR):

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume